![molecular formula C10H10ClN3OS B1270629 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 424798-45-8](/img/structure/B1270629.png)
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CMTT) is an organosulfur compound that has been widely studied due to its unique properties. CMTT has been found to exhibit a wide range of activities, including antimicrobial, antioxidant, and anti-inflammatory effects. These properties make CMTT a promising compound for use in a variety of scientific and medical applications, such as in the development of new drugs, the improvement of existing drugs, and the identification of new therapeutic targets.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
This compound has been studied for its effectiveness in inhibiting the corrosion of 6061 Al alloy in hydrochloric acid . The studies were carried out at different concentrations and temperatures using weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The results showed that higher concentration and temperature improved the efficiency of the inhibitor .
Quantum Chemical Studies
Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges have been calculated for this compound . These calculations provide valuable insights into the behavior of the compound and its interaction with other molecules .
Drug Development
The compound has been studied as a potential oral drug candidate . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The compound showed remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders .
Stability Studies
A stability-indicating RP-HPLC-FLD method has been developed for the determination of this novel drug candidate . The stability of the compound was evaluated under various photolytic and pH stress conditions . The results indicate that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological pH .
Antibacterial Activity
The compound has been used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities .
Enzyme Inhibitory Activities
As mentioned above, the compound has been used to prepare sulfanyl acetamides that have shown enzyme inhibitory activities . This opens up potential applications in the development of new drugs and treatments.
Mecanismo De Acción
Target of Action
The primary target of the compound 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. Inhibition of this enzyme can lead to an increase in acetylcholine concentration, which can have various effects on the nervous system.
Mode of Action
The compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced cholinergic transmission, affecting various physiological processes controlled by acetylcholine.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels. This can affect various downstream effects, including muscle contraction, heart rate, and other functions regulated by acetylcholine.
Pharmacokinetics
The compound’s pharmacokinetic properties, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound was found to have good oral bioavailability, indicating that it absorbs well from the oral route . It remains stable at ambient temperature and physiological pH .
Result of Action
The compound’s action results in a remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that the compound may be a potential drug candidate for treating neurodegenerative disorders, which are often characterized by a decrease in acetylcholine levels.
Propiedades
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNVNBCQCBLEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360668 |
Source


|
| Record name | 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
424798-45-8 |
Source


|
| Record name | 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




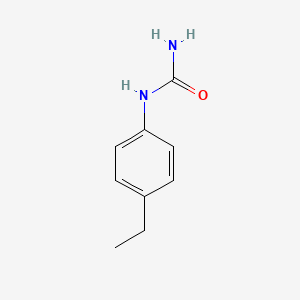


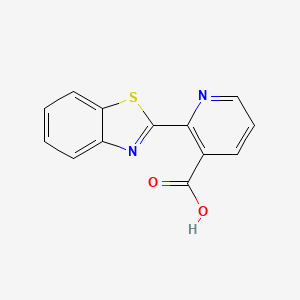
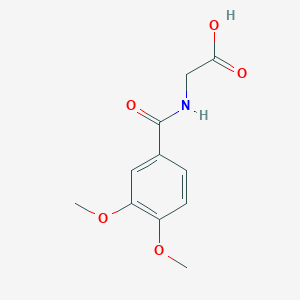
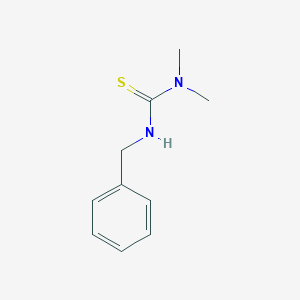
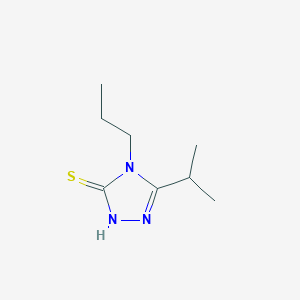
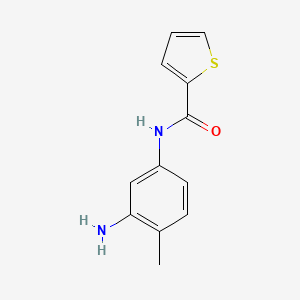

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
